N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-18(25)16(11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPKPPCHRGKKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Coupling Reactions: The hydroxyphenyl group is introduced through a coupling reaction with the benzothiazole core.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-chlorophenoxyacetic acid to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antimicrobial activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their function and activity.
Pathways: The compound may influence signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
(a) 2-(4-Chlorophenoxy)-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide (CAS 300820-52-4)
- Key Differences: Incorporates a 6-methyl group on the benzothiazole ring and a 4-chlorophenoxy group attached to a para-substituted phenyl ring (vs. the meta-hydroxyphenyl group in the target compound) .
- Implications : The methyl group may enhance lipophilicity and membrane permeability, while the para-substitution pattern could alter steric interactions with target proteins.
(b) N-[3-(1,3-Benzothiazol-2-yl)-2-Methylphenyl]-2-(4-Methylphenoxy)Acetamide (ChemDiv 3156-0147)
- Key Differences: Features a 2-methylphenyl group instead of the 4-hydroxyphenyl moiety and a 4-methylphenoxy side chain (vs. 4-chlorophenoxy) .
- The methylphenoxy group may decrease electronegativity compared to chlorophenoxy, affecting electronic interactions.
Derivatives with Bioactive Moieties
(a) 2-{2-[3-(Benzothiazol-2-ylamino)-4-Oxo-2-Thioxothiazolidin-5-ylidenemethyl]-4-Chlorophenoxy}-N-(4-Methoxyphenyl)Acetamide (Compound 3.1.3)
- Key Differences: Contains a thioxothiazolidinone moiety linked to the benzothiazole and a 4-methoxyphenyl group .
- Bioactivity: Exhibits potent antitumor activity against cervical cancer (HeLa) cells, surpassing cisplatin in efficacy . The thioxothiazolidinone group likely contributes to redox modulation or enzyme inhibition.
(b) N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)Acetamide (BZ-IV)
- Key Differences: Replaces the chlorophenoxy group with a 4-methylpiperazine moiety .
Pharmacokinetic and Physicochemical Comparisons
(a) N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-Dihydro-1,2-Benzothiazol-2-yl)Acetamide (SCP-1)
- Key Differences: Incorporates a trioxo-dihydrobenzothiazole group instead of the benzothiazole and lacks the chlorophenoxy side chain .
- Pharmacokinetics: Shows a shorter elimination half-life than acetaminophen, attributed to the trioxo group’s metabolic susceptibility. The hydroxyl group facilitates rapid conjugation and excretion .
(b) N-(4-Bromophenyl)-2-(Naphthalen-1-yl)Acetamide
- Key Differences: Substitutes benzothiazole with naphthyl and replaces chlorophenoxy with bromophenyl .
- Crystallography: Exhibits distinct bond lengths (e.g., C–Br = 1.8907 Å vs. C–Cl = ~1.74 Å in chlorophenoxy derivatives) and dihedral angles, affecting molecular planarity and packing .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
- Chemical Formula : C23H19ClN2O3S
- Molecular Weight : 432.92 g/mol
- CAS Number : 923378-87-4
The compound features a benzothiazole core combined with hydroxyphenyl and chlorophenoxy groups, contributing to its unique biological profile.
This compound exhibits multiple mechanisms of action:
- Enzyme Interaction : It interacts with various enzymes, including cytochrome P450 enzymes, influencing drug metabolism and biochemical pathways.
- Cell Signaling Modulation : The compound modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression related to cell proliferation and apoptosis.
- Antimicrobial Activity : It shows significant antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains .
Anticancer Properties
Research indicates that compounds with a benzothiazole structure can inhibit cancer cell proliferation. For instance, studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound has shown efficacy against several bacterial and fungal pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Case Studies
- Anticancer Activity : In a study assessing the anticancer potential of benzothiazole derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL respectively.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial | 15 (MCF-7), 32 (S. aureus) |
| N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl] - 2-(4-methylbenzenesulfonyl)acetamide | Structure | Anticancer | 20 (MCF-7) |
| N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-(4-ethylbenzoyl)thiourea | Structure | Antibacterial | 10 (E. coli) |
Q & A
Basic: What are the common synthetic routes for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-chlorophenoxy)acetamide?
Methodological Answer:
Synthesis typically involves multi-step reactions:
- Step 1: Preparation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds .
- Step 2: Functionalization of the phenolic hydroxyl group. For example, coupling 4-chlorophenoxyacetic acid to the benzothiazole-aryl intermediate via nucleophilic substitution or condensation reactions using acetic anhydride or acetonitrile as acylating agents .
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Key parameters include temperature control during reflux (~100–120°C) and stoichiometric ratios of reactants to minimize side products .
Basic: How is the molecular structure of this compound characterized?
Methodological Answer:
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., benzothiazole protons at δ 7.5–8.5 ppm, chlorophenoxy signals at δ 6.8–7.4 ppm) .
- X-ray Crystallography: Single-crystal diffraction resolves bond lengths and angles (e.g., C=O bond ~1.21 Å, torsion angles for nitro/chloro groups). SHELXL software refines structural models, validating hydrogen-bonding networks (e.g., C–H⋯O interactions) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 413.05) .
Advanced: What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer:
Discrepancies (e.g., varying IC50 values across assays) require:
- Orthogonal Assays: Validate antitumor activity using both MTT (cell viability) and apoptosis markers (e.g., caspase-3 activation) .
- Dose-Response Curves: Establish EC50/IC50 reproducibility across ≥3 independent experiments.
- Control Experiments: Rule out off-target effects via knockout cell lines or competitive binding assays. For example, sodium channel inhibition studies use tetrodotoxin (TTX) as a positive control .
Advanced: How can computational methods predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding poses to targets (e.g., sodium channels or oxidoreductases). Focus on key residues (e.g., Phe176 in voltage-gated channels) .
- Molecular Dynamics (MD): Simulate ligand-protein stability (20–100 ns trajectories) using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD) to assess conformational changes .
- Free Energy Calculations: MM-GBSA estimates binding energy (ΔG) for SAR optimization (e.g., substituent effects on benzothiazole) .
Intermediate: What analytical techniques assess purity and stability?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via C18 column (UV detection at 254 nm) .
- Thermogravimetric Analysis (TGA): Evaluates thermal stability (decomposition >200°C indicates suitability for high-temperature reactions).
- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Selection: Ethanol/water mixtures promote slow evaporation for high-quality crystals .
- Polymorphism: Screen solvents (e.g., DMSO, acetonitrile) to avoid multiple crystal forms.
- Twinned Data: Use SHELXD for structure solution and PLATON to validate absence of twinning .
Intermediate: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., AlCl3) for acylation efficiency .
- Solvent Optimization: Replace dichloromethane with greener solvents (e.g., ethyl acetate) to improve yield (~15% increase).
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to minimize byproducts .
Advanced: What are the implications of substituent variations on the benzothiazole ring?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -NO2): Enhance binding to hydrophobic pockets (e.g., oxidoreductase active sites) but reduce solubility .
- Bulkier Substituents (e.g., -CF3): Increase steric hindrance, altering binding kinetics (e.g., slower association with sodium channels) .
- SAR Studies: Compare IC50 values of analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
